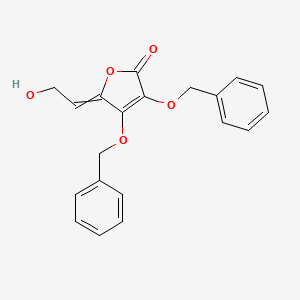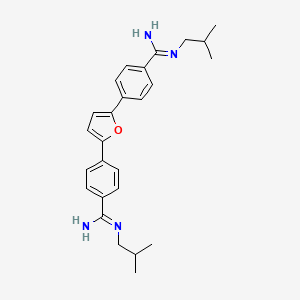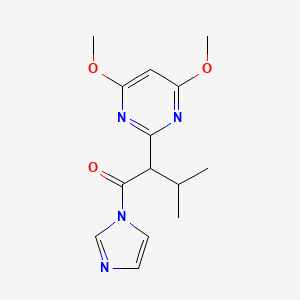
2-(4,6-Dimethoxypyrimidin-2-yl)-1-(1H-imidazol-1-yl)-3-methylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,6-Dimethoxypyrimidin-2-yl)-1-(1H-imidazol-1-yl)-3-methylbutan-1-one is a synthetic organic compound that features a pyrimidine ring substituted with methoxy groups and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dimethoxypyrimidin-2-yl)-1-(1H-imidazol-1-yl)-3-methylbutan-1-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor, the pyrimidine ring is constructed through cyclization reactions.
Substitution with Methoxy Groups: Methoxy groups are introduced via nucleophilic substitution reactions.
Attachment of the Imidazole Ring: The imidazole ring is attached through a coupling reaction, often using a catalyst.
Final Assembly: The final compound is assembled through a series of condensation and purification steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-(4,6-Dimethoxypyrimidin-2-yl)-1-(1H-imidazol-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The methoxy groups and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce a variety of functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(4,6-Dimethoxypyrimidin-2-yl)-1-(1H-imidazol-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting their function.
類似化合物との比較
Similar Compounds
2-(4,6-Dimethoxypyrimidin-2-yl)-1-(1H-imidazol-1-yl)-3-methylbutan-1-one: can be compared with other pyrimidine and imidazole derivatives.
Similar Compounds: this compound, this compound.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer unique chemical and biological properties.
特性
CAS番号 |
144552-28-3 |
|---|---|
分子式 |
C14H18N4O3 |
分子量 |
290.32 g/mol |
IUPAC名 |
2-(4,6-dimethoxypyrimidin-2-yl)-1-imidazol-1-yl-3-methylbutan-1-one |
InChI |
InChI=1S/C14H18N4O3/c1-9(2)12(14(19)18-6-5-15-8-18)13-16-10(20-3)7-11(17-13)21-4/h5-9,12H,1-4H3 |
InChIキー |
KJJSIEPLYVQCMS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=NC(=CC(=N1)OC)OC)C(=O)N2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(Naphthalen-1-yl)ethyl]-N'-propylurea](/img/structure/B12553590.png)
![4-methyl-2,3-dihydrothieno[3,2-b]quinolin-9(4H)-one](/img/structure/B12553591.png)
![2-(Methylsulfanyl)thieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B12553600.png)

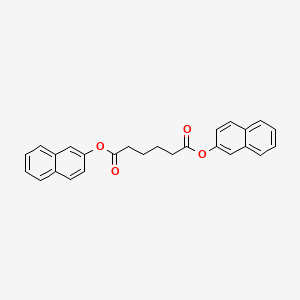
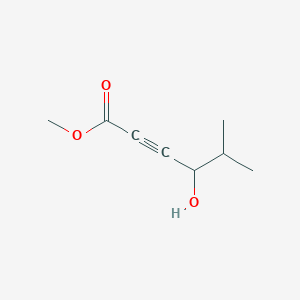


![5-Ethenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B12553641.png)
![N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]acetamide](/img/structure/B12553646.png)
